molecular formula C19H15BrN2O B5315472 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide

2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B5315472
M. Wt: 367.2 g/mol
InChI Key: RYEPRVMEHVMEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of benzamides and is known to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis. Furthermore, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the regulation of cell proliferation, angiogenesis, and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit promising activity against cancer cells, and it can be used as a lead compound for the development of new anticancer agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One of the areas of interest is the development of new derivatives of this compound that exhibit improved potency and selectivity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activity. Additionally, the potential applications of this compound in other fields, such as agriculture and environmental science, need to be explored.

Synthesis Methods

The synthesis of 2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with 2-bromo-N-phenylbenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using standard methods.

Scientific Research Applications

2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising activity against cancer cells, and it has been used as a lead compound for the development of new anticancer agents. In drug discovery, this compound has been used as a molecular probe to study the biological activity of various proteins and enzymes. Furthermore, this compound has been used in biological research to investigate the mechanism of action of various biological processes.

properties

IUPAC Name

2-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O/c20-18-4-2-1-3-17(18)19(23)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEPRVMEHVMEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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